molecular formula C11H10O3 B8611909 6-Methyl-6,7-dihydro-indeno[5,6-d][1,3]dioxol-5-one

6-Methyl-6,7-dihydro-indeno[5,6-d][1,3]dioxol-5-one

Cat. No. B8611909
M. Wt: 190.19 g/mol
InChI Key: ZSOHEKFEVDPZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03944679

Procedure details

The above-described aromatic composition according to the present process is added in an amount of 1 ppm to the materials of cookies, and this materials are baked to form cookies. Likewise, the mixture (in the ratio 2:1) of 2-methyl-5,6-methylenedioxyindan-1-one and 3,4-dimethyl-7-hydroxyindan-1-one is dissolved in ethanol in an amount of 5 %, and the solution is added to the materials of cookies in an amount to give 10 ppm by weight of said indanone compounds mixture to the materials of cookies, and the materials are baked.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6]3OCO[C:7]=3[CH:8]=2)[C:3]1=[O:14]>CC1C2C(=C(O)C=CC=2C)C(=O)C1.C(O)C>[C:3]1(=[O:14])[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:10][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C2=CC3=C(C=C2C1)OCO3)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1CC(C2=C(C=CC(=C12)C)O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in an amount of 1 ppm to the materials of cookies
CUSTOM
Type
CUSTOM
Details
to form cookies
ADDITION
Type
ADDITION
Details
the solution is added to the materials of cookies in an amount

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.